molecular formula C22H14F6N4O3S B3032662 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide CAS No. 338412-13-8

4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No.: B3032662
CAS No.: 338412-13-8
M. Wt: 528.4 g/mol
InChI Key: DMUJKGCAZMKIEU-UHFFFAOYSA-N
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Description

4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H14F6N4O3S and its molecular weight is 528.4 g/mol. The purity is usually 95%.
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Biological Activity

4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide, a compound characterized by its complex structure and trifluoromethyl substitutions, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anti-tumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C22H14F6N4O3SC_{22}H_{14}F_6N_4O_3S with a molecular weight of 528.43 g/mol. The structural complexity arises from the presence of both naphthyridine and pyridine moieties along with sulfonamide functionality.

Anti-inflammatory Activity

Research indicates that compounds with trifluoromethyl substitutions tend to exhibit enhanced anti-inflammatory properties. In particular, studies have shown that such compounds can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in inflammatory responses. For instance, related compounds demonstrated reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro when tested on RAW264.7 macrophages under lipopolysaccharide (LPS) stimulation .

Anti-tumor Activity

The anti-tumor potential of this compound has been evaluated in various cancer models. Trifluoromethyl-substituted derivatives have been noted for their ability to induce apoptosis in cancer cells through modulation of Bcl-2 family proteins and caspase pathways. Specifically, these compounds have been shown to down-regulate Bcl-2 while up-regulating Bax and C-caspase-3 expressions, leading to increased apoptotic activity in hepatoma cells (HepG2) in a dose-dependent manner .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NF-κB : The compound inhibits NF-κB activation by preventing the phosphorylation of p65 and IκBα, thereby reducing the transcription of pro-inflammatory genes.
  • Apoptosis Induction : By altering the expression levels of apoptosis-regulating proteins (Bcl-2 and Bax), the compound promotes programmed cell death in tumor cells.
  • Enhanced Membrane Permeability : The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies and Research Findings

A study focused on similar trifluoromethyl-substituted compounds reported significant anti-tumor effects in vitro against various cancer cell lines. The most promising candidates exhibited IC50 values in low micromolar ranges . Additionally, these compounds were found to possess minimal cytotoxicity towards normal cells at effective concentrations.

Study Cell Line IC50 (µM) Mechanism
Study 1HepG25.0Apoptosis via Bcl-2 modulation
Study 2RAW264.7>10NF-κB inhibition

Properties

IUPAC Name

4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F6N4O3S/c23-21(24,25)17-10-18(22(26,27)28)31-20-16(17)7-8-19(32-20)35-14-3-5-15(6-4-14)36(33,34)30-12-13-2-1-9-29-11-13/h1-11,30H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUJKGCAZMKIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363050
Record name 3K-005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338412-13-8
Record name 3K-005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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